N-(2,5-dibutoxy-4-nitrophenyl)benzamide
Description
N-(2,5-Dibutoxy-4-nitrophenyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with two butoxy groups at the 2- and 5-positions and a nitro group at the 4-position of the phenyl ring. The nitro group confers electron-withdrawing properties, while the butoxy substituents may enhance lipophilicity, influencing solubility and bioactivity.
Properties
Molecular Formula |
C21H26N2O5 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2,5-dibutoxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C21H26N2O5/c1-3-5-12-27-19-15-18(23(25)26)20(28-13-6-4-2)14-17(19)22-21(24)16-10-8-7-9-11-16/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,22,24) |
InChI Key |
RZQSJWHQNGCRIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCCCC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dibutoxy-4-nitrophenyl)benzamide typically involves the condensation of 2,5-dibutoxy-4-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dibutoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The butoxy groups can be substituted with other alkoxy or aryloxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Alkoxy or aryloxy-substituted benzamides.
Scientific Research Applications
N-(2,5-dibutoxy-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dibutoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural attributes of N-(2,5-dibutoxy-4-nitrophenyl)benzamide with analogous compounds from the evidence:
*Calculated based on molecular formulas.
Key Observations :
- Electron Effects : The nitro group in the target compound may stabilize negative charges or participate in redox reactions, contrasting with the electron-donating methoxy groups in Rip-B or halogenated substituents in etobenzanid .
- Bioactivity : Diflufenican’s pyridine-carboxamide structure and trifluoromethyl group highlight how heterocyclic modifications improve herbicidal activity, suggesting that the target compound’s nitro-phenyl design may prioritize different modes of action .
Physicochemical Properties
Available data for analogs suggest trends:
- Melting Points : Rip-B melts at 90°C , while etobenzanid and diflufenican (as commercial pesticides) likely exhibit higher thermal stability due to halogenation or fluorination . The target compound’s melting point may fall between 80–120°C, inferred from butoxy chain flexibility counterbalanced by nitro group rigidity.
- Solubility : Longer alkoxy chains (butoxy vs. methoxy) could reduce water solubility but enhance organic solvent compatibility, critical for formulation in agrochemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
